![molecular formula C16H17N3O2 B1628507 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol CAS No. 893613-25-7](/img/structure/B1628507.png)

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Moleküle

PPs wurden aufgrund ihrer einfacheren und umweltfreundlicheren Synthesemethode und ihrer einstellbaren photophysikalischen Eigenschaften als strategische Verbindungen für optische Anwendungen identifiziert . Sie können als fluoreszierende Moleküle zur Untersuchung der Dynamik intrazellulärer Prozesse, als Chemosensoren und für den Fortschritt organischer Materialien verwendet werden .

Festkörperemitter

PPs mit einfachen Arylgruppen ermöglichen gute Festkörperemissionsintensitäten . Das bedeutet, dass sie als Festkörperemitter konzipiert werden können, die in verschiedenen Bereichen Anwendung finden, darunter Optoelektronik und Sensortechnologie .

Organische Leuchtdioden

Die signifikanten photophysikalischen Eigenschaften von PPs machen sie für die Verwendung in organischen Leuchtdioden geeignet . Diese Geräte finden Anwendung in Displays, Beleuchtung und anderen Bereichen, in denen Lichtemission erforderlich ist .

Bioimaging-Anwendungen

Aufgrund ihrer fluoreszierenden Eigenschaften können PPs in Bioimaging-Anwendungen verwendet werden . Dies umfasst die Untersuchung biologischer Wechselwirkungen und die Visualisierung zellulärer Prozesse .

Antitumor-Gerüst

PP-Derivate sind eine riesige Familie von N-heterocyclischen Verbindungen, die einen großen Einfluss in der medizinischen Chemie haben . Sie wurden als Antitumor-Gerüst verwendet, was zu neuen rationalen und effizienten Designs von Arzneimitteln führte, die den Pyrazolo[1,5-a]pyrimidin-Kern tragen .

Enzymatische Hemmwirkung

PPs haben ein Potenzial in der enzymatischen Hemmwirkung gezeigt . Dies macht sie nützlich bei der Entwicklung von Medikamenten, die die Aktivität bestimmter Enzyme hemmen können .

Wirkmechanismus

Target of Action

The primary target of 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body, the other being ERα . These receptors play crucial roles in various physiological processes, including the regulation of the reproductive system, cardiovascular system, and bone health .

Mode of Action

PHTPP acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits the activity of ERβ . By blocking the activity of ERβ, PHTPP can modulate the effects of estrogen in the body .

Biochemical Pathways

These include the regulation of gene expression, cell growth, and differentiation . By acting as an antagonist of ERβ, PHTPP can potentially influence these processes .

Pharmacokinetics

The compound’smolecular weight is 283.32 g/mol, which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which it is used. For example, in some tumor cells expressing both ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by selectively blocking ERβ, PHTPP could potentially influence tumor growth .

Biochemische Analyse

Biochemical Properties

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme discoidin domain receptor 1 (DDR1), where this compound acts as an inhibitor . This inhibition can modulate cellular signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, the compound has been shown to interact with other biomolecules, including various kinases and receptors, further highlighting its potential as a versatile biochemical tool.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting DDR1, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, the compound affects gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of DDR1, inhibiting its kinase activity and preventing downstream signaling . This inhibition can lead to the suppression of cellular processes that are dependent on DDR1 activity, such as cell migration and invasion. Additionally, this compound may interact with other enzymes and receptors, further contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DDR1 activity and persistent changes in cellular function . These findings suggest that the compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DDR1 activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to inhibit glycolytic enzymes, leading to reduced glucose metabolism and altered energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can also bind to plasma proteins, which may influence its bioavailability and distribution in vivo.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

Eigenschaften

IUPAC Name |

3-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-21-15-7-3-2-6-13(15)14-9-16-17-10-12(5-4-8-20)11-19(16)18-14/h2-3,6-7,9-11,20H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNWANRSZWJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C=C(C=NC3=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587541 | |

| Record name | 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893613-25-7 | |

| Record name | 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

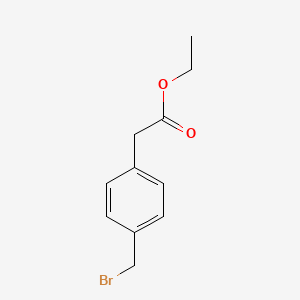

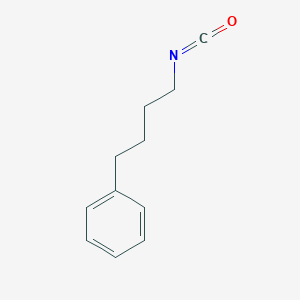

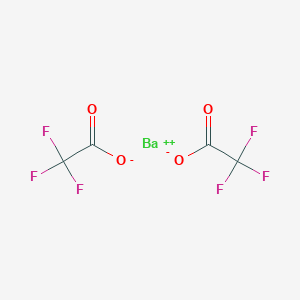

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

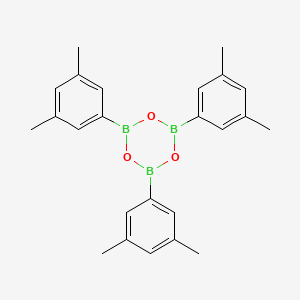

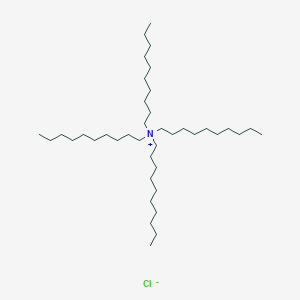

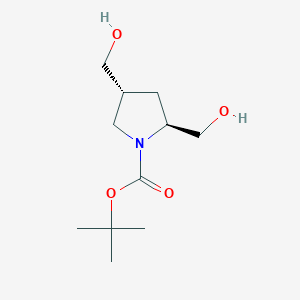

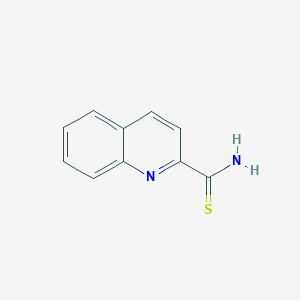

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.